molecular formula C14H17FN2O B8577008 2-[Bis(cyclopropylmethyl)amino]-6-fluoropyridine-3-carbaldehyde CAS No. 920494-66-2

2-[Bis(cyclopropylmethyl)amino]-6-fluoropyridine-3-carbaldehyde

Cat. No. B8577008
M. Wt: 248.30 g/mol
InChI Key: CGCPYORGTQSVJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08604055B2

Procedure details

Diisopropylamine (1.4 mL, 9.6 mmol) was stirred in ether (10 mL). The solution is cooled −78° C. with dry ice and acetone. n-Butyllithium (4 mL, 9.6 mmol) was added and the resulting solution was allowed to stir at −78° C. for about 15 minutes. 2,6-Difluoropyridine (0.8 mL, 8.7 mmol) was added and the solution was allowed to stir at −78° C. for about 2 hours. N,N-bis-cyclopropylmethyl formamide (1.71 g, 10.9 mmol) was added and the solution was allowed to stir at −78° C. for about 1 hour. The solution was quenched with 10% potassium phosphate. The solution was extracted with ether (2×20 mL). The combined organic layers were washed with water and brine, dried over sodium sulfate, filtered and then concentrated under vacuum to give an orange oily product. Purification by silica gel chromatography and eluting with 20% ethyl acetate in hexanes afforded the title compound as an orange oil (224 mg, yield: 10.3%).
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
0.8 mL
Type
reactant
Reaction Step Four
Quantity
1.71 g
Type
reactant
Reaction Step Five
Yield
10.3%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[C:8](=[O:10])=O.C([Li])CCC.F[C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([F:23])[N:18]=1.[CH:24]1([CH2:27][N:28]([CH2:31][CH:32]2[CH2:34][CH2:33]2)C=O)[CH2:26][CH2:25]1>CCOCC.CC(C)=O>[CH:24]1([CH2:27][N:28]([CH2:31][CH:32]2[CH2:34][CH2:33]2)[C:17]2[C:22]([CH:8]=[O:10])=[CH:21][CH:20]=[C:19]([F:23])[N:18]=2)[CH2:26][CH2:25]1

Inputs

Step One
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
0.8 mL
Type
reactant
Smiles
FC1=NC(=CC=C1)F
Step Five
Name
Quantity
1.71 g
Type
reactant
Smiles
C1(CC1)CN(C=O)CC1CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
to stir at −78° C. for about 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir at −78° C. for about 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
to stir at −78° C. for about 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solution was quenched with 10% potassium phosphate
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with ether (2×20 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to give an orange oily product
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography
WASH
Type
WASH
Details
eluting with 20% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(CC1)CN(C1=NC(=CC=C1C=O)F)CC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 224 mg
YIELD: PERCENTYIELD 10.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.